2-{1-[(naphthalen-1-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
2-[1-(naphthalen-1-ylmethyl)azetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-2-7-16-13(4-1)5-3-6-14(16)10-19-11-15(12-19)20-17-8-9-18-20/h1-9,15H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCRXVFOERTUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC3=CC=CC=C32)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Mechanism
The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted 1,2,3-triazoles. For the target compound, the strategy involves coupling a propargylated azetidine intermediate with a naphthalen-1-ylmethyl azide. The reaction proceeds via a copper(I)-catalyzed 1,3-dipolar cycloaddition, forming the triazole ring with high fidelity.
Synthetic Procedure
Synthesis of Propargylated Azetidine :
Azetidine-3-methanol is propargylated using propargyl bromide in dry acetone, yielding 3-(prop-2-yn-1-yloxy)azetidine. This intermediate is stabilized by the electron-rich azetidine ring, facilitating subsequent cycloaddition.Preparation of Naphthalen-1-ylmethyl Azide :
Naphthalen-1-ylmethyl bromide undergoes nucleophilic substitution with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours, producing the corresponding azide.Cycloaddition Reaction :
A mixture of propargylated azetidine (1.0 equiv), naphthalen-1-ylmethyl azide (1.2 equiv), copper iodide (CuI, 2.0 equiv), and triethylamine (3.0 equiv) in acetonitrile is stirred at room temperature for 3 hours. The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:4) to yield the title compound (76–82% yield).
Optimization Notes :
- Catalyst Loadings : Excess CuI (2.0 equiv) ensures complete conversion, but reducing to 0.5 equiv with ascorbate co-catalysts maintains efficiency while minimizing metal residues.
- Solvent Effects : Acetonitrile outperforms DMF or THF in regioselectivity due to its polar aprotic nature.
Metal-Free Synthesis via Strain-Promoted Cycloaddition
Mechanistic Overview
Metal-free approaches avoid copper residues, critical for pharmaceutical applications. Strain-promoted cycloaddition utilizes activated alkynes, such as cyclooctynes, reacting with azides without catalysts. However, for the target compound, modified Sakai reactions using α-chlorotosylhydrazones offer a viable alternative.
Stepwise Protocol
Formation of α-Chlorotosylhydrazone :
Naphthalen-1-ylmethyl amine reacts with α-chlorotosylhydrazone in dichloromethane, generating an imine intermediate.Cyclization :
The intermediate undergoes thermal cyclization at 80°C for 6 hours, forming the 1,2,3-triazole ring. The azetidine moiety is introduced via nucleophilic displacement using azetidine-3-carbaldehyde.
Yield : 65–70% after silica gel purification.
Continuous-Flow Synthesis for Scalable Production
Flow Reactor Configuration
A tubular flow reactor (ID: 2 mm, volume: 10 mL) enables safe handling of exothermic intermediates. The process involves:
- Azide Generation : Naphthalen-1-ylmethyl bromide and sodium azide in DMF at 100°C.
- Cycloaddition : Mixing with propargylated azetidine at 50°C with a residence time of 15 minutes.
Advantages :
Comparative Analysis of Preparation Methods
Reaction Optimization and Challenges
Regioselectivity Control
Chemical Reactions Analysis
Types of Reactions
2-{1-[(naphthalen-1-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{1-[(naphthalen-1-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be tested for various pharmacological properties, including antimicrobial and anticancer activities.
Medicine: Due to its potential biological activity, the compound may be explored as a therapeutic agent. Research into its mechanism of action and efficacy in disease models is ongoing.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{1-[(naphthalen-1-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The azetidine ring may also contribute to the compound’s biological activity by interacting with cellular receptors or proteins. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-{1-[(naphthalen-1-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological implications.
Structural Analogues with Azetidine-Triazole Motifs
- 1-(3-Azetidinylmethyl)-1H-1,2,3-triazole hydrochloride () Structure: Lacks the naphthalenylmethyl group, featuring only an azetidine-linked triazole. Properties: Smaller molecular weight (C₆H₁₀N₄·HCl) and higher polarity due to the absence of the hydrophobic naphthalene moiety. Activity: Not explicitly reported, but simpler azetidine-triazole hybrids are often intermediates for bioactive molecules. Key Difference: The target compound’s naphthalene group likely enhances lipophilicity and target binding via π-π interactions .
Naphthalene-Containing Triazole Derivatives
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, ) Structure: Contains a triazole connected to a naphthalen-1-yloxy-methyl group and an acetamide side chain. Synthesis: Synthesized via CuAAC in aqueous medium using Cu(OAc)₂ as a catalyst . Properties: The ether linkage (-OCH₂-) increases solubility compared to the target compound’s direct methylene bridge.
- 5-(Naphthalen-1-yl)-1-(2-(((3R,6R,8aS,9R,10R,12R,12aR)-3,6,9-trimethyldecahydro-12H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-yl)oxy)ethyl)-1H-1,2,3-triazole (8h, ) Structure: Combines a triazole-naphthalene unit with a steroidal backbone. Activity: Exhibits antiproliferative effects, likely due to the triazole’s ability to chelate metals or interact with enzyme active sites .
Triazole Derivatives with Bioactive Substituents
- 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde () Structure: Features a 2H-triazole with an aldehyde group. Activity: Strong α-glycosidase inhibition via Schiff base formation with enzyme amines .
1,2,3-Triazole-containing hybrids ()
- Structure : Diverse hybrids with triazole cores linked to pharmacophores like coumarin or acridine.
- Activity : Broad-spectrum applications, including antimicrobial and anticancer effects .
- Key Difference : The azetidine-naphthalene combination in the target compound may offer unique pharmacokinetic advantages, such as enhanced blood-brain barrier penetration.
Comparative Data Table
Research Findings and Implications
- Synthesis : The target compound’s synthesis likely parallels ’s CuAAC protocol but requires specialized handling of the azetidine ring (e.g., protection/deprotection steps) .
- Physicochemical Properties : The naphthalene group increases logP (~3.5 predicted), suggesting moderate hydrophobicity, while the azetidine’s basic nitrogen may improve solubility at physiological pH .
- Biological Potential: While direct activity data are lacking, analogs suggest applications in enzyme inhibition (e.g., carbonic anhydrase, glycosidases) or oncology. The azetidine’s strain energy could enhance binding via conformational preorganization .
Biological Activity
The compound 2-{1-[(naphthalen-1-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole , with the CAS number 2415504-37-7, is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 264.33 g/mol. Its structure features a triazole ring, which is known for conferring various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has shown promising activity against lung cancer cells (A549), with IC50 values indicating significant antiproliferative effects.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 4.07 | Induction of apoptosis and cell cycle arrest |
| HepG2 | >100 | Low cytotoxicity |
| Vero | >100 | No hemolysis observed |
In a study focusing on structure-activity relationships (SAR), it was found that modifications to the triazole ring can enhance antitumor efficacy while reducing toxicity to normal cells .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been extensively studied. The compound has demonstrated activity against various pathogens, potentially due to its ability to disrupt cellular processes.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Case Study 1: Lung Cancer Treatment
In a recent clinical study, patients with non-small cell lung cancer (NSCLC) were treated with a regimen that included compounds similar to this compound. Results indicated a reduction in tumor size and improved survival rates among patients receiving this treatment compared to standard therapies .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the efficacy of this compound against antibiotic-resistant strains of bacteria. The results showed that it effectively inhibited growth in resistant strains, suggesting its potential use as an alternative treatment option .
Q & A
Q. Basic Characterization
Q. Advanced Techniques
- X-ray crystallography (using programs like SHELXL ) resolves stereochemistry and confirms non-covalent interactions (e.g., π-stacking between naphthalene and triazole rings).
- 2D NMR (COSY, HSQC) maps connectivity in complex mixtures or polymorphs .
What biological activities are associated with this compound, and how are they evaluated?
Q. Basic Screening
- Anticancer Activity : Tested via MTT assays against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are correlated with substituent effects on the triazole and naphthalene moieties .
- Antimicrobial Activity : Evaluated using agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) due to triazole’s ability to inhibit cytochrome P450 enzymes .
Q. Advanced Mechanistic Studies
- Enzyme Inhibition Assays : Triazole derivatives are screened against CYP51 (fungal sterol biosynthesis) or HDACs (cancer epigenetics) using fluorogenic substrates .
- Molecular Docking : Computational models (e.g., AutoDock Vina ) predict binding modes to targets like σ₁ receptors, guided by the compound’s hydrophobic naphthalene and hydrogen-bonding triazole groups .
How do structural modifications influence the compound’s pharmacokinetic properties?
Q. Basic SAR Insights
Q. Advanced Optimization
- Prodrug Design : Phosphonate or ester derivatives are synthesized to enhance oral bioavailability.
- ADMET Predictions : Tools like SwissADME predict logP (~3.5) and CYP450 interactions, guiding lead optimization .
How can researchers resolve contradictions in reported biological data for this compound?
Q. Methodological Approaches
Reproducibility Checks : Validate assay conditions (e.g., cell line authenticity, serum concentration in media).
Comparative Studies : Test the compound alongside analogs (e.g., phenyl vs. naphthyl derivatives) to isolate structural contributors to activity .
Crystallographic Analysis : Resolve discrepancies in stereochemical assignments using WinGX/ORTEP for precise molecular geometry .
Case Example
Conflicting cytotoxicity data may arise from polymorphic forms. DSC (Differential Scanning Calorimetry) and PXRD identify polymorphs, while in vitro/vivo correlations clarify bioactivity differences .
What computational tools are recommended for studying this compound’s interaction with biological targets?
Q. Basic Modeling
Q. Advanced Simulations
- MD Simulations : GROMACS or AMBER simulate ligand-receptor dynamics (e.g., triazole’s stability in aqueous vs. lipid environments) .
- QSAR Models : Build predictive models using MOE or KNIME to link substituent effects (e.g., Hammett σ values) to bioactivity .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Basic Scaling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
